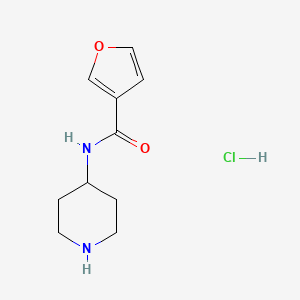

N-(piperidin-4-yl)furan-3-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-piperidin-4-ylfuran-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9;/h3,6-7,9,11H,1-2,4-5H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGANSTXNDIMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=COC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of ω-aminoalkyl-piperidinylphenylacetamides

The preparation of ω-aminoalkyl-piperidinylphenylacetamides involves using N-[3-(4-piperidinyl)phenyl]acetamide and begins with alkylation reactions with N-ω-bromoalkylphthalimides in acetonitrile at 60°C in the presence of potassium carbonate. The formed N-alkylated piperidines are then treated with hydrazine in ethanol at room temperature to yield the corresponding free amines.

Amide Bond Formation

Amide bond forming coupling reactions of acids with amines are performed utilizing the conventional acid chloride mediated method. Reactions of acids in refluxing thionyl chloride give the acid chlorides, which are then treated with the corresponding amines using triethylamine in acetonitrile to produce the target amide products.

Synthesis of N-{2-[4-(3-Acetamidophenyl)piperidin-1-yl]ethyl}-5-(pyridin-4-yl)naphtho[1,2-b]furan-2-carboxamide

To synthesize N-{2-[4-(3-Acetamidophenyl)piperidin-1-yl]ethyl}-5-(pyridin-4-yl)naphtho[1,2-b]furan-2-carboxamide, 5-(pyridin-4-yl)naphtho[1,2-b]furan-2-carboxylic acid is dissolved in 1,2-dichloroethane, and thionyl chloride is added. The mixture is stirred at reflux for 3 hours and then concentrated. The resulting residue is dissolved in dichloromethane, and N-{3-[1-(2-aminoethyl)piperidin-4-yl]phenyl}acetamide and excess triethylamine are added. The resulting mixture is stirred for 15 hours at room temperature, diluted with water, and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the title compound.

Synthesis of Furanylfentanyl

The synthesis of furanylfentanyl relies on precursors and synthetic methods similar to those used for the manufacture of pharmaceutical fentanyl. Methods developed for the multistep synthesis of fentanyl are applicable to furanylfentanyl but use a different acylating agent in the final acylation step. The synthesis method of furanylfentanyl reported in the literature employed the acylation of the N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) intermediate, a precursor common to fentanyl and other fentanyl analogues, with furan-2-carbonyl chloride. Preparation of the 3-furanylfentanyl isomer involves the use of furan-3-carbonyl chloride as the acylating agent.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)furan-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(piperidin-4-yl)furan-3-carboxamide hydrochloride has been identified as a modulator of biological pathways, particularly in the context of pain management and reproductive health. Its primary mechanism involves interaction with G protein-coupled receptors (GPCRs), specifically targeting the Prostaglandin F2α (FP) receptor. This interaction can inhibit uterine contractions, making it a candidate for treating conditions such as dysmenorrhea and preterm labor .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(piperidin-4-yl)furan-3-carboxamide hydrochloride. Research indicates that modifications to the piperidine and furan moieties can significantly affect receptor binding affinity and biological activity.

Data Table: Structure-Activity Relationships (SAR)

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| N-(piperidin-4-yl)furan-3-carboxamide hydrochloride | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values suggest higher potency.

Case Studies

Several studies have documented the clinical relevance of compounds similar to N-(piperidin-4-yl)furan-3-carboxamide hydrochloride in managing conditions related to uterine contractions.

Clinical Application

- Dysmenorrhea Management : Clinical trials have shown that compounds targeting the FP receptor can reduce menstrual pain effectively.

- Preterm Labor Inhibition : The ability to inhibit uterine contractions positions this compound as a potential therapeutic agent in preventing premature labor.

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)furan-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-(piperidin-4-yl)furan-3-carboxamide hydrochloride with four structurally related compounds:

Key Observations :

- Substituent Effects : Addition of phenethyl and phenyl groups (e.g., CAS 2306823-47-0) confers opioid-like activity, mimicking fentanyl’s pharmacophore .

- Heterocyclic Variations : Pyrrole and pyrazole cores (e.g., ) introduce distinct electronic properties, influencing solubility and target selectivity.

Pharmacological and Functional Differences

- 5-HT₆ Receptor Modulation : The pyrrole-based analog (C₂₂H₂₄ClN₃O₃S) exhibits inverse agonism at 5-HT₆ receptors, a target for neuropathic pain and cognitive disorders .

- Opioid Receptor Activity : The fentanyl analog (CAS 2306823-47-0) binds µ-opioid receptors, highlighting how piperidine carboxamides can be tailored for analgesia .

- Research Utility : The benzofuran derivative (CAS 150515-80-3) and pyrazole analog (CAS 902135-91-5) lack explicit activity data but are marketed as research chemicals, suggesting exploratory use in drug discovery .

Solubility and Stability Considerations

- Hydrochloride Salts: All listed compounds are hydrochloride salts, improving aqueous solubility. For example, p-fluoro-butyrylfentanyl’s HCl salt dissolves in ethanol (~5 mg/mL) and DMSO (~10 mg/mL), a trend likely applicable to the target compound .

- Impact of Substituents : Bulky groups (e.g., phenethyl in CAS 2306823-47-0) reduce water solubility but enhance lipid membrane permeability, critical for CNS-targeting drugs .

Biological Activity

N-(piperidin-4-yl)furan-3-carboxamide hydrochloride is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

N-(piperidin-4-yl)furan-3-carboxamide hydrochloride is a derivative of piperidine and furan, characterized by its ability to interact with various biological targets. Its chemical structure can be represented as follows:

Target Interactions

The compound primarily interacts with opioid receptors, similar to other piperidine derivatives. This interaction leads to the inhibition of nociceptive neurotransmitter release, resulting in analgesic effects. Specifically, it is believed to inhibit the release of substance P, a key neurotransmitter in pain transmission pathways.

Biochemical Pathways

N-(piperidin-4-yl)furan-3-carboxamide hydrochloride influences several biochemical pathways:

- Enzyme Modulation : It interacts with cytochrome P450 enzymes, affecting drug metabolism.

- Cell Signaling : The compound has been shown to activate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.

- Apoptosis Induction : In cancer cells, it promotes apoptosis through the activation of intrinsic apoptotic pathways, involving caspases 3 and 9.

Anticancer Properties

Research indicates that N-(piperidin-4-yl)furan-3-carboxamide hydrochloride exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways.

Case Studies

- Cell Line Studies : The compound was tested on multiple cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer), showing a marked reduction in cell viability at specific concentrations.

- Mechanistic Insights : Studies revealed that treatment led to increased levels of cytochrome c in the cytoplasm, indicating mitochondrial involvement in apoptosis .

Antimicrobial Activity

Additionally, preliminary studies suggest potential antimicrobial properties against certain bacterial strains. The compound's ability to disrupt cellular processes may contribute to its effectiveness against microbial pathogens.

Data Summary

| Property | Observation |

|---|---|

| Molecular Weight | 246.76 g/mol |

| Solubility | Soluble in organic solvents |

| Target Receptors | Opioid receptors |

| Key Biological Activities | Anticancer, analgesic, potential antimicrobial |

| Mechanisms of Action | Enzyme modulation, apoptosis induction |

Research Applications

N-(piperidin-4-yl)furan-3-carboxamide hydrochloride has diverse applications in scientific research:

- Chemistry : Used as a building block for synthesizing complex organic molecules.

- Biology : Investigated for enzyme inhibition and receptor binding studies.

- Medicine : Explored for therapeutic effects in pain management and cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(piperidin-4-yl)furan-3-carboxamide hydrochloride, and how can intermediates be optimized for yield?

- Methodology : Utilize a multi-step synthesis involving (1) coupling of furan-3-carboxylic acid with a piperidin-4-amine derivative via carbodiimide-mediated amidation, (2) purification using column chromatography (silica gel, CH₂Cl₂/MeOH gradient), and (3) hydrochloride salt formation via HCl/Et₂O treatment. Optimize reaction time and stoichiometry (e.g., 1.2 eq of EDCI/HOBt) to improve yields .

- Key Controls : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm intermediates by LC-MS.

Q. How can structural characterization of N-(piperidin-4-yl)furan-3-carboxamide hydrochloride be performed to confirm regiochemistry and purity?

- Methodology : Use -NMR (DMSO-d₆) to verify piperidine NH signals (δ 8.2–8.5 ppm) and furan protons (δ 7.4–7.6 ppm). Confirm molecular ion peaks via HRMS (ESI+, m/z calc. for C₁₀H₁₅N₂O₂⁺: 211.1073). Purity ≥98% should be validated by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. What solvent systems are optimal for solubilizing N-(piperidin-4-yl)furan-3-carboxamide hydrochloride in biological assays?

- Methodology : Prefer aqueous buffers (e.g., PBS pH 7.4) with ≤5% DMSO for in vitro studies. For low solubility, use sonication (30 min) or co-solvents like PEG-400 (10–20% v/v). Centrifuge (10,000 rpm, 10 min) to remove particulates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituting the furan ring or piperidine moiety on target binding?

- Methodology : Synthesize analogs with (a) methyl/furan ring substitutions (e.g., 5-methylfuran) and (b) piperidine N-alkylation (e.g., methyl, benzyl). Test affinity via radioligand binding assays (e.g., determination using -labeled competitors). Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with activity .

Q. How should contradictory data in receptor binding assays (e.g., variable IC₅₀ values across studies) be resolved?

- Methodology : (1) Verify assay conditions (buffer pH, temperature, ion concentration) match literature protocols. (2) Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics. (3) Test for allosteric modulation via Schild analysis .

Q. What experimental approaches mitigate hydrolytic degradation of N-(piperidin-4-yl)furan-3-carboxamide hydrochloride in aqueous media?

- Methodology : Conduct stability studies (HPLC tracking, 24–72 hrs) under varying pH (3–9) and temperatures (4–37°C). Add antioxidants (0.1% ascorbic acid) or lyophilize with cryoprotectants (trehalose) for long-term storage .

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to freebase formulations?

- Methodology : Compare solubility (shake-flask method), logP (octanol/water), and bioavailability (rat IV/PO PK studies). Use XRPD to confirm crystalline vs. amorphous salt forms .

Q. What in vitro toxicity assays are critical for prioritizing lead analogs of N-(piperidin-4-yl)furan-3-carboxamide hydrochloride?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.